molecular formula C20H24N2O3 B4636962 1-(2,3-dihydro-1H-inden-5-yl)-3-[1-(2,5-dimethoxyphenyl)ethyl]urea

1-(2,3-dihydro-1H-inden-5-yl)-3-[1-(2,5-dimethoxyphenyl)ethyl]urea

Cat. No.: B4636962
M. Wt: 340.4 g/mol
InChI Key: BFKMACRPIPGOOE-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1H-inden-5-yl)-3-[1-(2,5-dimethoxyphenyl)ethyl]urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This compound features a unique structure with an indene moiety and a dimethoxyphenyl group, which may impart specific chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1H-inden-5-yl)-3-[1-(2,5-dimethoxyphenyl)ethyl]urea typically involves the reaction of an appropriate isocyanate with an amine. The reaction conditions may include:

    Solvent: Common solvents like dichloromethane or toluene.

    Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.

    Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1H-inden-5-yl)-3-[1-(2,5-dimethoxyphenyl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides.

    Reduction: Reduction reactions could lead to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions may occur at the urea moiety.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Methanol, ethanol, acetonitrile.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

1-(2,3-dihydro-1H-inden-5-yl)-3-[1-(2,5-dimethoxyphenyl)ethyl]urea may have various applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-inden-5-yl)-3-[1-(2,5-dimethoxyphenyl)ethyl]urea would depend on its specific interactions with molecular targets. This may involve:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways: Signal transduction pathways, metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3-dihydro-1H-inden-5-yl)-3-[1-(2,4-dimethoxyphenyl)ethyl]urea
  • 1-(2,3-dihydro-1H-inden-5-yl)-3-[1-(2,6-dimethoxyphenyl)ethyl]urea

Uniqueness

The uniqueness of 1-(2,3-dihydro-1H-inden-5-yl)-3-[1-(2,5-dimethoxyphenyl)ethyl]urea lies in its specific substitution pattern on the phenyl ring, which may impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(2,3-dihydro-1H-inden-5-yl)-3-[1-(2,5-dimethoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-13(18-12-17(24-2)9-10-19(18)25-3)21-20(23)22-16-8-7-14-5-4-6-15(14)11-16/h7-13H,4-6H2,1-3H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFKMACRPIPGOOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)OC)OC)NC(=O)NC2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.